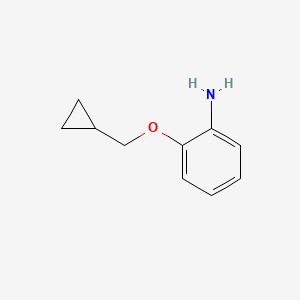

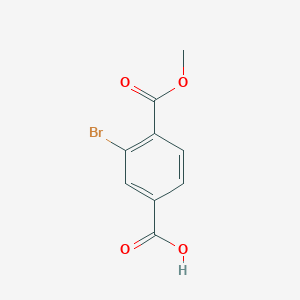

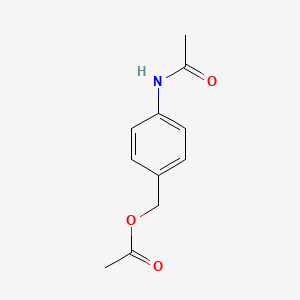

![molecular formula C8H15N B1288362 1-Azaspiro[4.4]nonane CAS No. 176-03-4](/img/structure/B1288362.png)

1-Azaspiro[4.4]nonane

概要

説明

1-Azaspiro[4.4]nonane is a metalloproteinase inhibitor that has been shown to inhibit gelatinase activity in an enzymatic assay . It has a stereoselective, asymmetric synthesis and is structurally similar to the skeleton of cephalotaxus .

Synthesis Analysis

The synthesis of 1-Azaspiro[4.4]nonane derivatives has been enabled by Domino Radical Bicyclization involving the formation and capture of Alkoxyaminyl Radicals . The reactions of (5R(S),6R(S))-1-X-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with MsCl/NR3 or PPh3-CBr4 were studied .

Molecular Structure Analysis

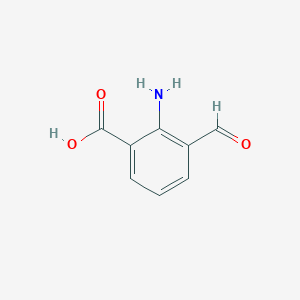

The molecular formula of 1-Azaspiro[4.4]nonane is C8H15N . It has an average mass of 125.211 Da and a monoisotopic mass of 125.120445 Da .

Chemical Reactions Analysis

The sequential generation and cyclization of N-alkoxyaminyl radicals to produce 1-azaspiro[4.4]nonane have been studied . Competition experiments in benzene at 80 °C with brominated oxime ethers using Bu3SnH as chain transfer and AIBN as the initiator generated vinyl or aryl radicals which were captured by oxime ethers .

Physical And Chemical Properties Analysis

1-Azaspiro[4.4]nonane has a molecular weight of 161.67 . It is a solid substance .

科学的研究の応用

Synthesis of Functional Derivatives

“1-Azaspiro[4.4]nonane” compounds are utilized in the synthesis of various functional derivatives. For instance, the activation of a hydroxyl group towards nucleophilic substitution is a common pathway to create diverse functional derivatives, such as hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole derivatives .

Sterically Shielded Nitroxides

These compounds are integral in the synthesis of sterically shielded nitroxides, which are known for their high resistance to reduction. This makes them particularly valuable in structural studies and for applications that require stable nitroxide radicals .

Spin Labeling Techniques

1-Azaspiro[4.4]nonane derivatives can serve as precursors for rigid spin labels. These are used in precise distance measurements through site-directed spin labeling techniques like PELDOR, which are crucial in molecular and structural biology .

Chemical Kinetics and Combustion Studies

The spirocyclic moieties of these compounds can significantly affect the spin relaxation times, which is beneficial for studies in chemical kinetics and combustion, as well as for applications in dynamic nuclear polarization .

Asymmetric Synthesis

The 1-Azaspiro[4.4]nonane framework is also used in asymmetric synthesis. It serves as a building block for creating chiral molecules, which are essential in the development of new drugs with improved efficacy and reduced side effects .

作用機序

Target of Action

1-Azaspiro[4.4]nonane is primarily a metalloproteinase inhibitor . Metalloproteinases are enzymes that play a crucial role in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis, tissue remodeling, and disease processes such as arthritis and metastasis .

Mode of Action

1-Azaspiro[4.4]nonane interacts with its targets, the metalloproteinases, by inhibiting their activity .

Biochemical Pathways

The inhibition of metalloproteinases by 1-Azaspiro[4.4]nonane affects several biochemical pathways. Most notably, it impacts the pathways involved in tumor invasion and metastasis . By inhibiting the activity of metalloproteinases, 1-Azaspiro[4.4]nonane can prevent the degradation of the extracellular matrix, a key step in the process of tumor metastasis .

Pharmacokinetics

The pharmacokinetics of 1-Azaspiro[4It’s known that the compound exhibits a high level of inhibition activity against metalloproteinases , suggesting that it may have good bioavailability. Further research is needed to fully understand the pharmacokinetic properties of 1-Azaspiro[4.4]nonane.

Result of Action

The primary result of 1-Azaspiro[4.4]nonane’s action is the inhibition of gelatinase activity, a type of metalloproteinase . This can lead to a reduction in the proliferation rates of certain cells, such as SKOV3 cells . In addition, by inhibiting the activity of metalloproteinases, 1-Azaspiro[4.4]nonane may help to prevent tumor invasion and metastasis .

Safety and Hazards

将来の方向性

The sequential generation and cyclization of N-alkoxyaminyl radicals to produce 1-azaspiro[4.4]nonane, a prominent scaffold in organic and medicinal chemistry, has been studied . This information facilitates the rational planning of cascades and other methodologies applied to the construction of carbocyclic and aza-heterocyclic compounds .

特性

IUPAC Name |

1-azaspiro[4.4]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-5-8(4-1)6-3-7-9-8/h9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGFHPNQSDXCFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

176-03-4 | |

| Record name | 1-azaspiro[4.4]nonane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the 1-azaspiro[4.4]nonane skeleton in organic synthesis?

A1: The 1-azaspiro[4.4]nonane framework serves as a valuable building block in the synthesis of various natural products and bioactive molecules. Its unique structure makes it a desirable target for synthetic chemists. For example, it represents a key structural feature of cephalotaxine, a naturally occurring alkaloid with antitumor properties. [, , , ]

Q2: What are some notable synthetic routes to access the 1-azaspiro[4.4]nonane core?

A2: Several innovative strategies have emerged, including:

- Vinylogous Mukaiyama Aldol Reaction: This approach utilizes chiral non-racemic silyloxypyrroles, leading to enantioselective synthesis with high diastereomeric excess. []

- Domino Radical Bicyclization: This method exploits the formation and capture of alkoxyaminyl radicals, offering flexibility in substituent incorporation. []

- Gold-Catalyzed [2 + 3] Annulation: This strategy couples enamides with propargyl esters, efficiently constructing functionalized 1-azaspiro[4.4]nonanes. []

- Stevens Rearrangement: This reaction, applied to Weinreb amides, enables the rapid assembly of the azaspirocyclic core. []

- Nitroso-ene Cyclization: This approach provides an alternative route to the 1-azaspiro[4.4]nonane system. []

Q3: How does the stereochemistry of 1-azaspiro[4.4]nonane derivatives influence their biological activity?

A3: The stereochemical configuration of substituents on the 1-azaspiro[4.4]nonane ring system significantly impacts the biological activity of its derivatives. For instance, the development of an enantioselective synthesis of (-)-cephalotaxine highlighted the importance of specific stereochemistry for its antitumor properties. []

Q4: What insights have computational studies provided into the formation and reactivity of 1-azaspiro[4.4]nonane derivatives?

A4: Computational studies employing density functional theory (DFT) have shed light on the kinetics and thermodynamics of reactions involving 1-azaspiro[4.4]nonane formation. For example, research has examined the sequential 5-exo-trig spirocyclization involving vinyl, aryl, and N-alkoxyaminyl radicals, providing valuable information about reaction rates and radical stabilization energies. []

Q5: What are the potential applications of 1-azaspiro[4.4]nonane derivatives as polymerization mediators?

A5: Recent studies have explored the use of spirocyclic alkoxyamines incorporating the 1-azaspiro[4.4]nonane motif as initiators/mediators in nitroxide-mediated polymerization (NMP). This approach leverages the controlled radical polymerization facilitated by nitroxides generated from these alkoxyamines. []

Q6: How do the electronic properties of substituents on the double bond influence the cyclization of N-alkoxyaminyl radicals?

A6: Computational and experimental studies suggest that the electronic nature of substituents on the alkene participating in the 5-exo-trig cyclization of N-alkoxyaminyl radicals influences the reaction rate. Electron-withdrawing groups generally favor cyclization due to the increased electrophilicity of the double bond. []

Q7: Has the crystal structure of any 1-azaspiro[4.4]nonane derivative been reported?

A7: Yes, the crystal structure of (5S,6R,7R,9R)‐1‐Benzyl‐7,9‐dimethyl‐8‐oxo‐1‐azaspiro[4.4]nonane‐6‐carbonitrile has been determined, confirming its stereochemistry and providing valuable insights into its molecular geometry. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。